molecular formula C16H18O3 B165868 Bis(2-phenoxyethyl)ether CAS No. 622-87-7

Bis(2-phenoxyethyl)ether

Cat. No.: B165868
CAS No.: 622-87-7
M. Wt: 258.31 g/mol
InChI Key: PICKZMGDVSSGSC-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl)ether is an organic compound with the molecular formula C16H18O3. It is a colorless liquid that is used in various industrial applications due to its chemical properties. The compound is also known by its systematic name, 1,1’-[oxybis(2,1-ethanediyloxy)]dibenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-phenoxyethyl)ether can be synthesized through the reaction of phenol with ethylene oxide in the presence of a basic catalyst under controlled conditions. The reaction typically involves heating and pressurizing the reactants to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized equipment to maintain the necessary reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenoxyethyl)ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-phenoxyethyl)ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl)ether involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-phenoxyethyl)ether is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industrial contexts .

Properties

IUPAC Name

2-(2-phenoxyethoxy)ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKZMGDVSSGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278256
Record name Bis(2-phenoxyethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-87-7
Record name 1,1′-[Oxybis(2,1-ethanediyloxy)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002637940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-phenoxyethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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